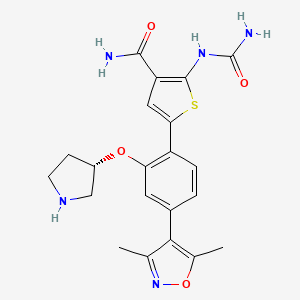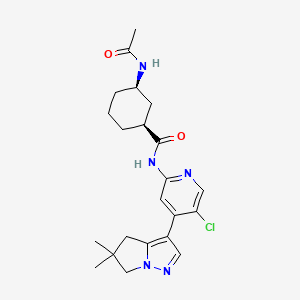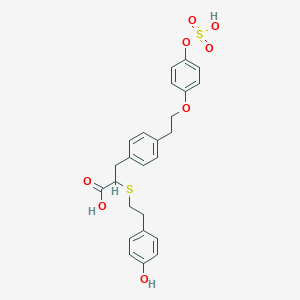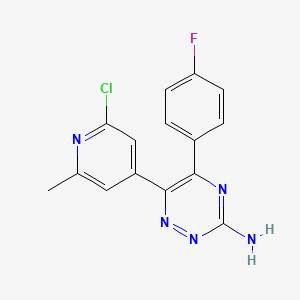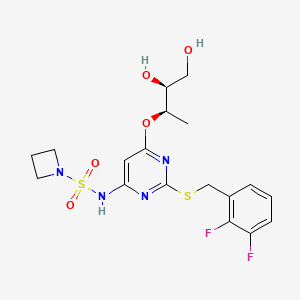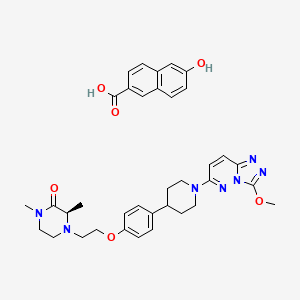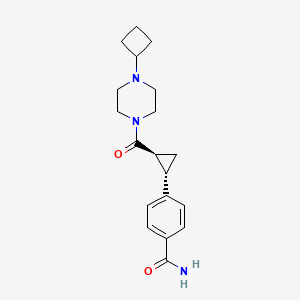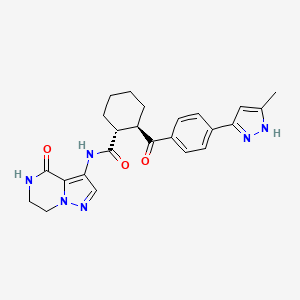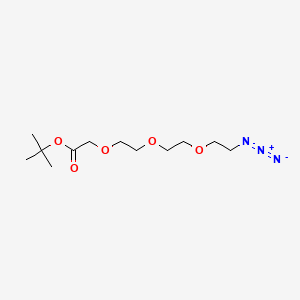
Azido-PEG3-C-Boc
Übersicht
Beschreibung
Azido-PEG3-C-Boc is a PEG-based PROTAC linker . It belongs to the PEG class and can be used in the synthesis of PROTAC molecules . The term “PROTAC” stands for Proteolysis-Targeting Chimera, a type of molecule that can selectively degrade target proteins .
Synthesis Analysis
Azido-PEG3-C-Boc is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Molecular Structure Analysis
The molecular structure of Azido-PEG3-C-Boc is represented by the formula C12H23N3O5 . It has a molecular weight of 289.33 .Chemical Reactions Analysis
Azido-PEG3-C-Boc is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Physical And Chemical Properties Analysis
Azido-PEG3-C-Boc has a liquid state and is transported at room temperature . It can be stored in its pure form at -20°C for 3 years, at 4°C for 2 years, and in solvent at -80°C for 6 months or at -20°C for 1 month .Wissenschaftliche Forschungsanwendungen
Cell Adhesion, Migration, and Shape Change
Azido-functionalized poly(ethylene glycol) derivatives like Azido-PEG3-C-Boc are used in creating substrates for dynamic cell adhesion, facilitating spatial control. This approach is significant in tissue motility assays, patterned coculturing, and triggering cell shape changes, as demonstrated in the study by van Dongen et al. (2013) in "Advanced Materials" (van Dongen et al., 2013).
Drug Delivery Systems
The azido group in compounds like Azido-PEG3-C-Boc plays a critical role in developing biodegradable polymers for drug delivery. Hu et al. (2013) in "Journal of Applied Polymer Science" explored the postfunctionalization of azido-carrying polymers with alkynyl compounds for potential use in drug delivery (Hu et al., 2013).
Protein PEGylation
In the realm of therapeutic protein modification, azido groups are utilized for site-specific PEGylation. Deiters et al. (2004) in "Bioorganic & Medicinal Chemistry Letters" reported a methodology for selectively PEGylating proteins, which has implications for therapeutic applications (Deiters et al., 2004).
Nanoparticle Formation for Drug Delivery
Azido-PEG derivatives are key in forming nanoparticles for enhanced drug delivery. A study by Joshy et al. (2017) in "Chemistry and Physics of Lipids" demonstrated the role of azido-terminated PEG in the formation of hybrid nanoparticles for antiviral drug delivery (Joshy et al., 2017).
Quantification and Analysis in Polymer Chemistry
The quantification of azide incorporation in PEG polymers is crucial for their effective use in conjugation chemistry. Semple et al. (2016) in "Journal of Polymer Science. Part A, Polymer Chemistry" detailed the synthesis of PEG azides and their quantification, highlighting their importance in targeted drug delivery (Semple et al., 2016).
Synthesis of Functionalized PEG Derivatives
The study by Hiki and Kataoka (2007) in "Bioconjugate Chemistry" illustrated the synthesis of new azido-terminated heterobifunctional PEG derivatives, showcasing their utility in conjugating various ligands for biomedical applications (Hiki & Kataoka, 2007).
Zukünftige Richtungen
The use of Azido-PEG3-C-Boc and similar compounds in the synthesis of PROTACs represents an exciting area of research with potential applications in targeted therapy drugs . As our understanding of protein degradation pathways continues to grow, it’s likely that the use of these compounds will expand, offering new possibilities for the development of targeted therapies.
Eigenschaften
IUPAC Name |
tert-butyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O5/c1-12(2,3)20-11(16)10-19-9-8-18-7-6-17-5-4-14-15-13/h4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWOUJOCAQZURC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG3-CH2CO2-t-Bu | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



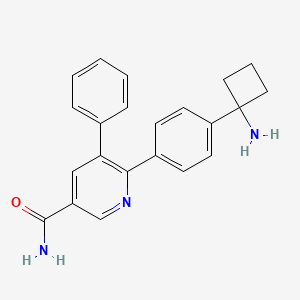
![(R)-3-(5'-benzyl-2'-carbamoyl-[1,1'-biphenyl]-3-yl)-2-methylpropanoic acid](/img/structure/B605752.png)
![N-[4-[[5-fluoro-7-(2-methoxyethoxy)-4-quinazolinyl]amino]phenyl]-4-(1-methylethyl)-1H-1,2,3-triazole-1-acetamide](/img/structure/B605753.png)
